molecular formula C8H14N2O4 B12515319 1,1-Dinitrocyclooctane CAS No. 688314-74-1

1,1-Dinitrocyclooctane

Cat. No.: B12515319
CAS No.: 688314-74-1
M. Wt: 202.21 g/mol
InChI Key: SSKTTWSNRKFYNA-UHFFFAOYSA-N
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Description

1,1-Dinitrocyclooctane is an organic compound characterized by a cyclooctane ring with two nitro groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dinitrocyclooctane typically involves the nitration of cyclooctane derivatives. One common method is the reaction of cyclooctane with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the selective formation of the dinitro compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These methods aim to optimize yield and purity while minimizing the formation of by-products. The use of advanced catalysts and reaction monitoring techniques is crucial in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1-Dinitrocyclooctane undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate derivatives.

    Reduction: Reduction of the nitro groups can yield amine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitrate derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclooctane derivatives depending on the reagents used.

Scientific Research Applications

1,1-Dinitrocyclooctane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dinitrocyclooctane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, including electron transfer processes and the formation of reactive intermediates. The pathways involved depend on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dinitrocyclohexane: Similar structure but with a six-membered ring.

    1,1-Dinitrocyclopentane: Similar structure but with a five-membered ring.

    1,1-Dinitrocyclodecane: Similar structure but with a ten-membered ring.

Uniqueness

1,1-Dinitrocyclooctane is unique due to its eight-membered ring, which imparts distinct steric and electronic properties compared to its smaller or larger ring analogs

Properties

CAS No.

688314-74-1

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

1,1-dinitrocyclooctane

InChI

InChI=1S/C8H14N2O4/c11-9(12)8(10(13)14)6-4-2-1-3-5-7-8/h1-7H2

InChI Key

SSKTTWSNRKFYNA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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